Cas no 2219-79-6 (2,4-xylenol, 6-ethyl-)

2,4-xylenol, 6-ethyl- 化学的及び物理的性質
名前と識別子
-
- 2,4-xylenol, 6-ethyl-
- SCHEMBL1021767
- MXHAHSBTOVFDBK-UHFFFAOYSA-N
- 2219-79-6
- DTXSID601311606
- UNII-FH36J57LG1
- 4,6-Dimethyl-2-ethyl-phenol
- Phenol, 4,6-dimethyl-2-ethyl-
- FH36J57LG1
- 2-Ethyl-4,6-dimethylphenol
-
- インチ: InChI=1S/C10H14O/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6,11H,4H2,1-3H3
- InChIKey: MXHAHSBTOVFDBK-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC(=CC(=C1O)C)C
計算された属性
- せいみつぶんしりょう: 150.10452
- どういたいしつりょう: 150.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
2,4-xylenol, 6-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010010075-1g |
2,4-Dimethyl-6-ethylphenol |
2219-79-6 | 97% | 1g |
$1579.40 | 2023-09-02 | |
Alichem | A010010075-500mg |
2,4-Dimethyl-6-ethylphenol |
2219-79-6 | 97% | 500mg |
$831.30 | 2023-09-02 | |
Alichem | A010010075-250mg |
2,4-Dimethyl-6-ethylphenol |
2219-79-6 | 97% | 250mg |
$489.60 | 2023-09-02 |
2,4-xylenol, 6-ethyl- 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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2,4-xylenol, 6-ethyl-に関する追加情報
Introduction to 2,4-xylenol, 6-ethyl- (CAS No: 2219-79-6)
2,4-xylenol, 6-ethyl-, with the chemical formula C₈H₁₀O and CAS number 2219-79-6, is a significant organic compound that has garnered attention in the field of pharmaceuticals and chemical synthesis. This compound belongs to the class of xylene derivatives, which are known for their diverse applications in industrial and medicinal chemistry. The structural uniqueness of 2,4-xylenol, 6-ethyl- lies in its ethyl substitution at the 6-position of the xylene ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure consists of a benzene ring substituted with hydroxyl groups at the 2 and 4 positions and an ethyl group at the 6 position. This arrangement imparts specific chemical properties that make it useful in multiple synthetic pathways. The presence of hydroxyl groups enhances its reactivity, allowing it to participate in various organic reactions such as esterification, etherification, and oxidation. These properties have been leveraged in recent research to develop novel pharmaceutical agents.
In recent years, 2,4-xylenol, 6-ethyl- has been explored for its potential in drug development. Researchers have been particularly interested in its ability to serve as a precursor for more complex molecules with therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. The hydroxyl groups can be further functionalized to create molecules that interact with biological targets, making them candidates for treating various diseases.
One of the most compelling aspects of 2,4-xylenol, 6-ethyl- is its role in synthesizing biologically active heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry due to their prevalence in natural products and their ability to mimic biological structures. By incorporating 2,4-xylenol, 6-ethyl- into heterocyclic frameworks, chemists can design molecules with enhanced binding affinity and selectivity. This approach has led to the discovery of several lead compounds that are currently undergoing further investigation in clinical trials.
The industrial significance of 2,4-xylenol, 6-ethyl- cannot be overstated. Its synthesis involves well-established chemical processes that ensure high yield and purity. The compound is typically produced through catalytic hydrogenation or oxidation of precursor molecules. These methods are scalable and compatible with industrial production standards, making 2,4-xylenol, 6-ethyl- an attractive choice for both academic research and commercial applications.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for compounds like 2,4-xylenol, 6-ethyl- . Researchers are increasingly focusing on developing methodologies that minimize waste and reduce environmental impact. For example, biocatalytic approaches using enzymes have been explored as alternatives to traditional chemical synthesis. These methods not only improve efficiency but also align with global efforts to promote sustainable practices in the chemical industry.
The pharmacological potential of 2,4-xylenol, derivatives continues to be a focal point of research. Studies have demonstrated that modifications to the hydroxyl and ethyl groups can significantly alter the biological activity of the molecule. This flexibility allows chemists to fine-tune properties such as solubility, metabolic stability, and target specificity. Such tunability is crucial for developing drugs that are both effective and safe for therapeutic use.
In conclusion,2, 4-xyleneol, 6- ethyl- , (CAS No: ) remains a versatile and important compound in pharmaceutical chemistry. Its unique structural features make it a valuable building block for synthesizing novel bioactive molecules. As research continues, the full potential of this compound is expected to be further uncovered, leading to new therapeutic breakthroughs. The ongoing exploration of its derivatives and synthetic pathways underscores its significance in both academic and industrial settings.
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